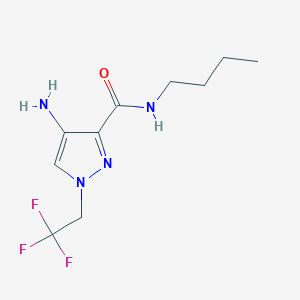
4-Amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, also known as TFP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. TFP is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
作用机制
The mechanism of action of 4-Amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is based on its ability to bind to metal ions and enzymes, leading to the inhibition of their activity. 4-Amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been shown to bind to metal ions such as copper, zinc, and iron, leading to the formation of metal complexes that have unique properties. 4-Amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
4-Amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of metal ion homeostasis, and the induction of apoptosis in cancer cells. 4-Amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress in neuronal cells.
实验室实验的优点和局限性
4-Amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments, including its high purity, stability, and specificity for metal ions and enzymes. However, 4-Amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has some limitations, including its toxicity at high concentrations and its potential interference with other biological molecules.
未来方向
There are several future directions for the research on 4-Amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide, including the development of new drugs based on its structure, the exploration of its potential applications in nanotechnology, and the investigation of its interactions with other biological molecules. 4-Amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide also has potential applications in environmental monitoring and remediation, as well as in the development of new materials with unique properties. Further research is needed to fully understand the potential of 4-Amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide in these areas.
Conclusion:
4-Amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a unique chemical compound with potential applications in various fields, including drug development, nanotechnology, and environmental monitoring. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, limitations for lab experiments, and future directions have been extensively studied. The research on 4-Amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is ongoing, and its potential applications are still being explored.
合成方法
4-Amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide can be synthesized using various methods, including the reaction of 4-Amino-N-butyl-1H-pyrazole-3-carboxamide with 2,2,2-trifluoroethyl isocyanate, or the reaction of 4-Amino-N-butyl-1H-pyrazole-3-carboxamide with 2,2,2-trifluoroethyl chloroformate. These methods have been optimized to produce high yields of 4-Amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide with high purity.
科学研究应用
4-Amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as an inhibitor of various enzymes. 4-Amino-N-butyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
属性
IUPAC Name |
4-amino-N-butyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3N4O/c1-2-3-4-15-9(18)8-7(14)5-17(16-8)6-10(11,12)13/h5H,2-4,6,14H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRASLLVXNOVEOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NN(C=C1N)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

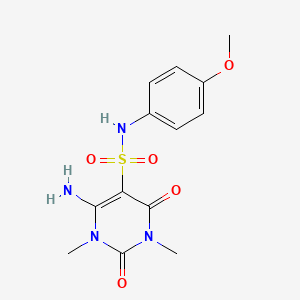
![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2837573.png)
![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2837574.png)
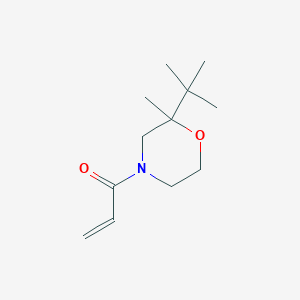
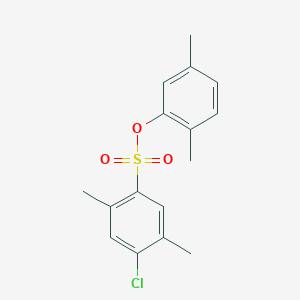
![1-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4-(2-chlorophenyl)piperazine](/img/structure/B2837579.png)
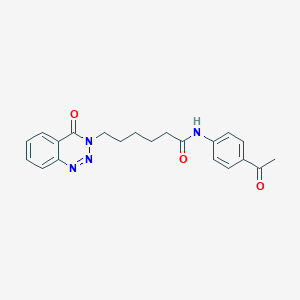
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2837581.png)

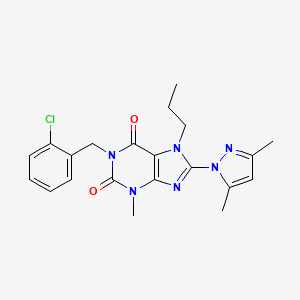
![2-Chloro-N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-yl]acetamide](/img/structure/B2837586.png)
![5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2837589.png)

